molecular formula C19H20N2O4S B250780 N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Número de catálogo B250780
Peso molecular: 372.4 g/mol
Clave InChI: APPKJYBPYMDUBD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as TAK-063, is a novel compound that has been developed for the treatment of various neurological and psychiatric disorders.

Mecanismo De Acción

N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a selective antagonist of the glycine transporter 1 (GlyT1), which is responsible for the reuptake of glycine in the synaptic cleft. Glycine is an important co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a critical role in synaptic plasticity and cognitive function. By inhibiting GlyT1, N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide increases the availability of glycine in the synaptic cleft, leading to enhanced NMDA receptor function and improved cognitive function.
Biochemical and Physiological Effects:
N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to improve cognitive function in preclinical studies, particularly in tasks that require attention, working memory, and executive function. The compound has also been shown to reduce symptoms of schizophrenia, such as positive and negative symptoms, and improve social behavior. Additionally, N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical studies.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is its selectivity for GlyT1, which reduces the risk of off-target effects. Additionally, the compound has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one limitation of N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is its limited solubility, which can make it difficult to formulate for in vivo studies.

Direcciones Futuras

There are several future directions for research on N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One area of interest is the potential use of the compound in combination with other drugs for the treatment of schizophrenia and other psychiatric disorders. Additionally, further studies are needed to investigate the long-term safety and efficacy of N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide in humans. Finally, research is needed to identify biomarkers that can predict response to N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide and to optimize dosing regimens for individual patients.
Conclusion:
N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a novel compound that has shown promising results in preclinical studies for the treatment of various neurological and psychiatric disorders. The compound's selectivity for GlyT1 and favorable safety profile make it an attractive candidate for further development. However, further research is needed to fully elucidate the compound's mechanism of action and to investigate its long-term safety and efficacy in humans.

Métodos De Síntesis

N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex compound that requires a multi-step synthesis process. The synthesis begins with the preparation of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 3-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide to form the intermediate product. The intermediate product is then treated with ammonia to obtain N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide.

Aplicaciones Científicas De Investigación

N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders such as schizophrenia, depression, anxiety, and cognitive impairment. The compound has shown promising results in preclinical studies, demonstrating its ability to improve cognitive function and reduce symptoms of schizophrenia.

Propiedades

Fórmula molecular

C19H20N2O4S

Peso molecular

372.4 g/mol

Nombre IUPAC

N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C19H20N2O4S/c1-10-2-4-12-15(8-10)26-19(16(12)17(20)22)21-18(23)11-3-5-13-14(9-11)25-7-6-24-13/h3,5,9-10H,2,4,6-8H2,1H3,(H2,20,22)(H,21,23)

Clave InChI

APPKJYBPYMDUBD-UHFFFAOYSA-N

SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC4=C(C=C3)OCCO4

SMILES canónico

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC4=C(C=C3)OCCO4

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.